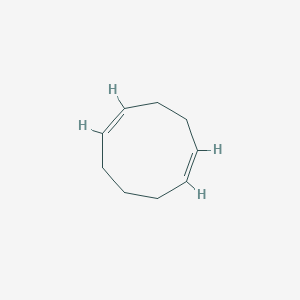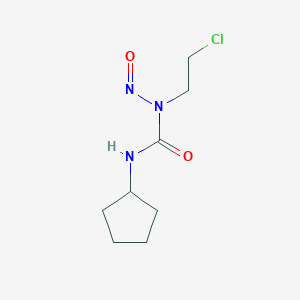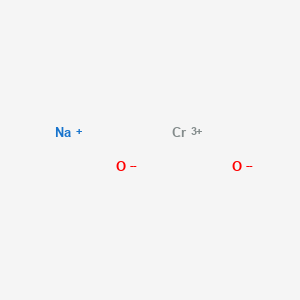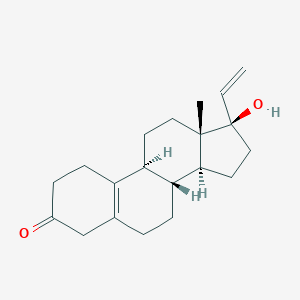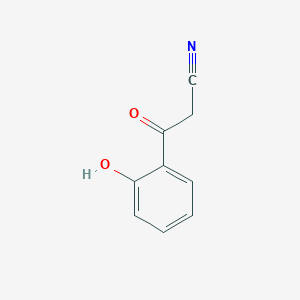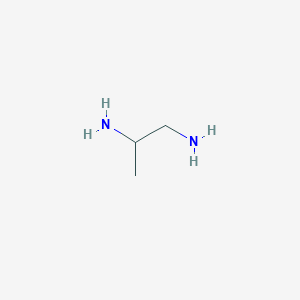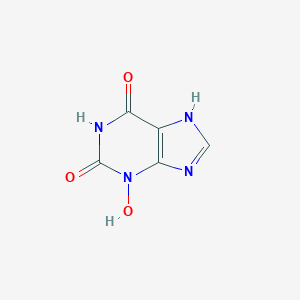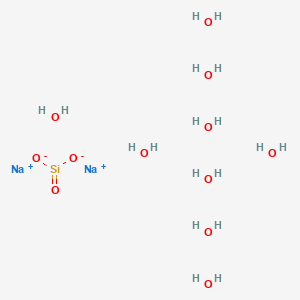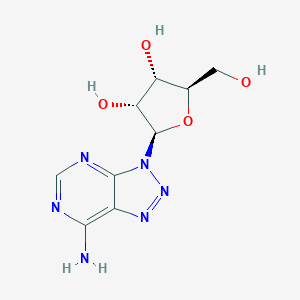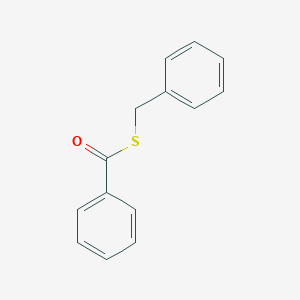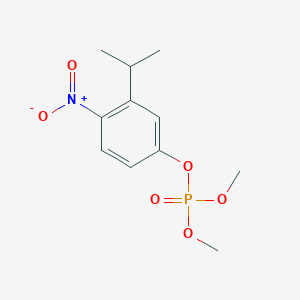
Methyl 3-oxotetracosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxotetracosanoate, also known as Methyl 3-ketotetracosanoate, is a fatty acid derivative that has been used in various scientific research applications. It is a long-chain fatty acid that has a ketone group at the third carbon atom. This compound has gained attention due to its potential therapeutic properties, making it an important area of research in the scientific community.
Mécanisme D'action
The mechanism of action of Methyl 3-oxotetracosanoate 3-oxotetracosanoate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cancer cell growth. It has also been suggested that it may work by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
Methyl 3-oxotetracosanoate 3-oxotetracosanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the body, which may be beneficial in the treatment of various inflammatory disorders. It has also been shown to improve insulin sensitivity, which may be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 3-oxotetracosanoate 3-oxotetracosanoate in lab experiments is its availability and ease of synthesis. It is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research related to Methyl 3-oxotetracosanoate 3-oxotetracosanoate. One area of research is the development of new drugs that are based on this compound. Another area of research is the investigation of its potential use in the treatment of various inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, Methyl 3-oxotetracosanoate 3-oxotetracosanoate is a compound that has gained attention due to its potential therapeutic properties. It has been used in various scientific research applications, including cancer research and Alzheimer's disease research. While its mechanism of action is not fully understood, studies have suggested that it has anti-cancer properties and can improve insulin sensitivity. Future research is needed to fully understand the potential of this compound and its applications in medicine.
Méthodes De Synthèse
The synthesis of Methyl 3-oxotetracosanoate 3-oxotetracosanoate involves the reaction of tetracosanoic acid with acetic anhydride and pyridine. The reaction produces Methyl 3-oxotetracosanoate 3-ketotetracosanoate and acetic acid as byproducts. This method of synthesis is a straightforward and efficient way of producing Methyl 3-oxotetracosanoate 3-oxotetracosanoate.
Applications De Recherche Scientifique
Methyl 3-oxotetracosanoate 3-oxotetracosanoate has been used in various scientific research applications. One of the most significant applications of this compound is its use in cancer research. Studies have shown that Methyl 3-oxotetracosanoate 3-oxotetracosanoate has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been used in research related to Alzheimer's disease, where it has been shown to have neuroprotective properties.
Propriétés
Numéro CAS |
14531-37-4 |
|---|---|
Nom du produit |
Methyl 3-oxotetracosanoate |
Formule moléculaire |
C25H48O3 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
methyl 3-oxotetracosanoate |
InChI |
InChI=1S/C25H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25(27)28-2/h3-23H2,1-2H3 |
Clé InChI |
UVBMUHRWLWRMKS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



